molecular formula C7H5Cl2F2NO B12974140 3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine

3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine

Cat. No.: B12974140
M. Wt: 228.02 g/mol
InChI Key: XVYJLGWDYSPFMJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine is a chemical compound with the molecular formula C7H5Cl2F2NO It is a pyridine derivative characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a pyridine derivative followed by the introduction of difluoromethyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine can be compared with other similar compounds, such as:

    3,5-Dichloro-2-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: The position of the chlorine and trifluoromethyl groups differs, leading to variations in chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5Cl2F2NO

Molecular Weight

228.02 g/mol

IUPAC Name

3,5-dichloro-2-(difluoromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H5Cl2F2NO/c1-13-7-4(9)2-3(8)5(12-7)6(10)11/h2,6H,1H3

InChI Key

XVYJLGWDYSPFMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C(F)F)Cl)Cl

Origin of Product

United States

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